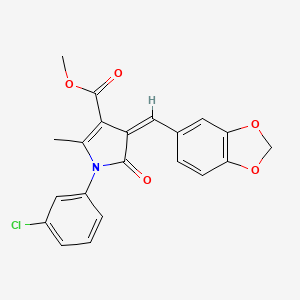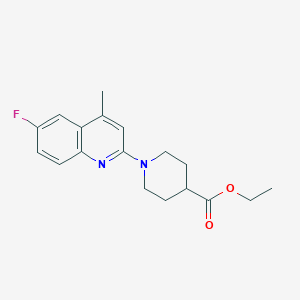
2,7-diamino-4-(4-ethoxyphenyl)-4H-chromene-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-diamino-4-(4-ethoxyphenyl)-4H-chromene-3-carbonitrile is a heterocyclic compound that belongs to the chromene family Chromenes are known for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-diamino-4-(4-ethoxyphenyl)-4H-chromene-3-carbonitrile typically involves multi-component reactions. One common method is the reaction of 4-ethoxybenzaldehyde, malononitrile, and 2,7-diamino-4H-chromene under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like piperidine or triethylamine to catalyze the reaction. The mixture is heated to reflux for several hours, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2,7-diamino-4-(4-ethoxyphenyl)-4H-chromene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, converting the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Substituted chromenes.
Wissenschaftliche Forschungsanwendungen
2,7-diamino-4-(4-ethoxyphenyl)-4H-chromene-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent. It has shown promising results in inhibiting the growth of various cancer cell lines.
Biology: It is used in biological assays to study its effects on cellular processes and pathways.
Industry: The compound is used in the synthesis of other heterocyclic compounds, which are valuable intermediates in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2,7-diamino-4-(4-ethoxyphenyl)-4H-chromene-3-carbonitrile involves its interaction with cellular targets, leading to the inhibition of key enzymes and pathways. For instance, it may inhibit topoisomerase enzymes, which are crucial for DNA replication and cell division. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,7-diamino-4-(4-methoxyphenyl)-4H-chromene-3-carbonitrile
- 2,7-diamino-4-(4-methylphenyl)-4H-chromene-3-carbonitrile
- 2,7-diamino-4-(4-chlorophenyl)-4H-chromene-3-carbonitrile
Uniqueness
Compared to its analogs, 2,7-diamino-4-(4-ethoxyphenyl)-4H-chromene-3-carbonitrile exhibits unique properties due to the presence of the ethoxy group. This group can influence the compound’s solubility, reactivity, and biological activity, making it a valuable candidate for further research and development.
Eigenschaften
IUPAC Name |
2,7-diamino-4-(4-ethoxyphenyl)-4H-chromene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-2-22-13-6-3-11(4-7-13)17-14-8-5-12(20)9-16(14)23-18(21)15(17)10-19/h3-9,17H,2,20-21H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCJPONIDVFMQMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C3=C(C=C(C=C3)N)OC(=C2C#N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-bromo-3-chlorophenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4918412.png)
![1-[(3-Chlorophenyl)methyl]-4-[(4-chlorophenyl)methyl]piperazine;oxalic acid](/img/structure/B4918420.png)
![(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[4-(1H-pyrrol-1-yl)phenyl]methanone](/img/structure/B4918423.png)
![3-[(1,3-Benzodioxol-5-ylmethyl)amino]-1-phenylpyrrolidine-2,5-dione](/img/structure/B4918431.png)
![2,3-dichloro-N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B4918433.png)
![2-[(4-Methoxyphenyl)methyl-methylamino]-1-phenylethanol](/img/structure/B4918444.png)
![1-[3-Fluoro-4-[4-(2-morpholin-4-yl-5-nitrobenzoyl)piperazin-1-yl]phenyl]propan-1-one](/img/structure/B4918446.png)
![2-{[N-(3-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoic acid](/img/structure/B4918454.png)

![5-({2-[2-(3-ETHYL-5-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE](/img/structure/B4918478.png)


![(1R*,3s,6r,8S*)-4-(3-{5-[3-(trifluoromethyl)benzyl]-1,3,4-oxadiazol-2-yl}propanoyl)-4-azatricyclo[4.3.1.1~3,8~]undecane](/img/structure/B4918509.png)
